2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-3-carboxylic acid is a heterocyclic compound that contains both pyridine and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-fluoroaniline with a suitable pyridine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents on the phenyl ring. Examples include:
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
- 2-Amino-5-chloro-3-fluoropyridine
Uniqueness
2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-5-(3-chloro-5-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2/c13-8-1-6(2-9(14)4-8)7-3-10(12(17)18)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQDSAVTZYHHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687708 |
Source
|
Record name | 2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-87-5 |
Source
|
Record name | 2-Amino-5-(3-chloro-5-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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